Cas no 886927-07-7 (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
-
- Inchi: 1S/C20H21N3O3S2/c1-13-11-17-18(12-14(13)2)27-20(21-17)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
- InChI Key: HKWIESLFIPLTTF-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC(C)=C(C)C=C2S1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2653-0028-5μmol |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-10μmol |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-2mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-3mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-40mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-25mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-2μmol |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-1mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-20μmol |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2653-0028-75mg |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
886927-07-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Recent Advances in the Study of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 886927-07-7)
The compound N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 886927-07-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This small molecule, characterized by its benzothiazole and sulfonamide functional groups, has been identified as a potential modulator of key biological pathways, making it a subject of intense research for therapeutic applications.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One notable finding is its role as a selective inhibitor of certain kinase enzymes, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Structural-activity relationship (SAR) analyses have revealed that the dimethylbenzothiazole moiety and the pyrrolidine sulfonyl group are essential for its binding affinity and inhibitory potency. These insights have paved the way for the design of derivatives with enhanced efficacy and reduced off-target effects.
In vitro and in vivo experiments have demonstrated the compound's potential in targeting diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders. For instance, preclinical studies in murine models have shown that N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide effectively suppresses tumor growth by inhibiting angiogenesis and inducing apoptosis in cancer cells. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases, although further research is needed to validate these findings.
The pharmacokinetic profile of this compound has also been a focal point of recent investigations. Studies indicate that it exhibits favorable bioavailability and metabolic stability, with a half-life conducive to once-daily dosing in clinical settings. However, challenges such as solubility and potential drug-drug interactions remain to be addressed in the development of formulations suitable for human use.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these discoveries into clinical candidates. Several patents have been filed for derivatives of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, highlighting its commercial potential. Furthermore, advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its availability for further research and development.
In conclusion, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and biological activity profile position it as a valuable tool for both basic research and drug discovery. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic potential in a broader range of diseases.
886927-07-7 (N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide) Related Products
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)




